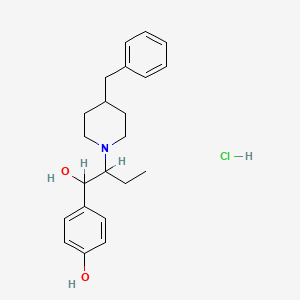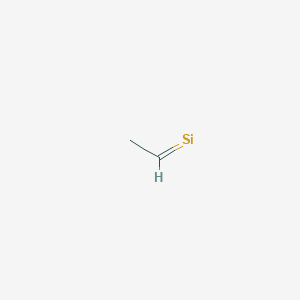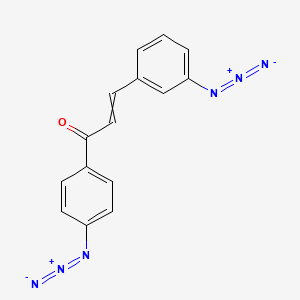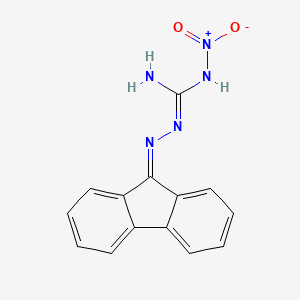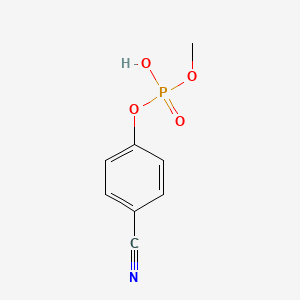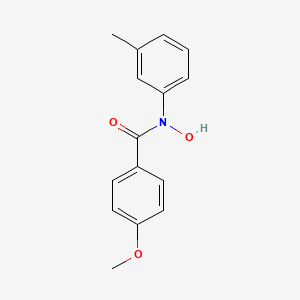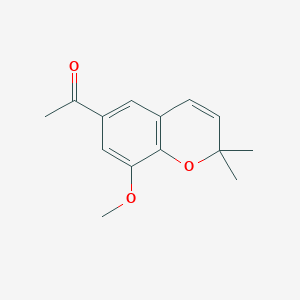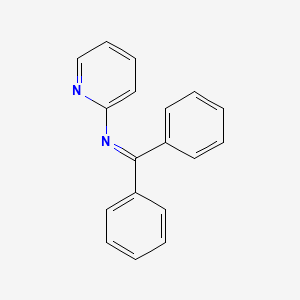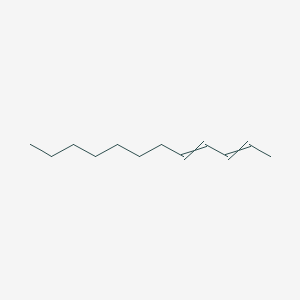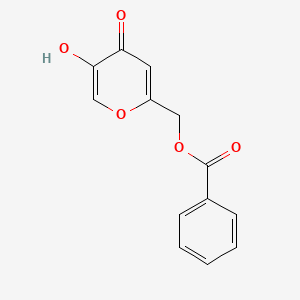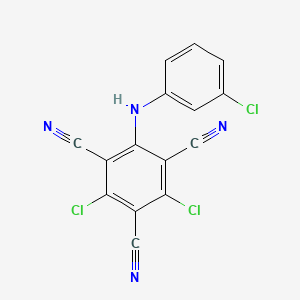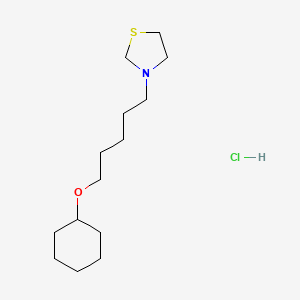![molecular formula C13H8Cl2N2O4S2 B14678821 Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro- CAS No. 28343-24-0](/img/structure/B14678821.png)
Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-] is a complex organic compound with the molecular formula C13H10N2O4S2. This compound is known for its unique structure, which includes a benzene ring substituted with diazomethylene and sulfonyl groups, as well as chlorine atoms. It has various applications in scientific research and industry due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-] typically involves the reaction of benzene derivatives with diazomethane and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as chromatography and recrystallization, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-] involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The diazomethylene group can participate in cycloaddition reactions, while the sulfonyl groups can engage in sulfonation reactions. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-(diazomethylene)bis-: This compound lacks the sulfonyl and chlorine substituents, making it less reactive in certain chemical reactions.
Benzene, 1,1’-sulfonylbis[4-chloro-]: This compound does not contain the diazomethylene group, which limits its reactivity in cycloaddition reactions.
Uniqueness
Benzene, 1,1’-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-] is unique due to the presence of both diazomethylene and sulfonyl groups, along with chlorine atoms. This combination of functional groups imparts distinctive chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
28343-24-0 |
|---|---|
Molekularformel |
C13H8Cl2N2O4S2 |
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
1-chloro-4-[(4-chlorophenyl)sulfonyl-diazomethyl]sulfonylbenzene |
InChI |
InChI=1S/C13H8Cl2N2O4S2/c14-9-1-5-11(6-2-9)22(18,19)13(17-16)23(20,21)12-7-3-10(15)4-8-12/h1-8H |
InChI-Schlüssel |
ULGCVKBNCOLUAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


